Paraquat Monopyridone Iodide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

The synthesis of 1’,2’-Dihydro-1,1’-dimethyl-2’-oxo-4,4’-bipyridinium(1+) can be achieved through several synthetic routes. One common method involves the oxidation of methyl viologen (1,1’-dimethyl-4,4’-bipyridylium chloride) in aqueous solution, which can be carried out radiolytically or photocatalytically in the presence of colloidal titanium dioxide . The reaction conditions typically involve controlled temperatures and the use of specific oxidizing agents to ensure the desired product is obtained.

化学反应分析

1’,2’-Dihydro-1,1’-dimethyl-2’-oxo-4,4’-bipyridinium(1+) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the oxidation of methyl viologen results in the formation of two strongly fluorescing products: the 1’,2’-dihydro-1,1’-dimethyl-2’-oxo-4,4’-bipyridylium cation and the 3,4-dihydro-1,1’-dimethyl-3-oxo-4,4’-bipyridylium cation . Common reagents used in these reactions include oxidizing agents like titanium dioxide and other catalytic materials.

科学研究应用

1’,2’-Dihydro-1,1’-dimethyl-2’-oxo-4,4’-bipyridinium(1+) has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying redox reactions and electron transfer processes . In biology, it has been identified as a metabolite in species such as Malus domestica (apple), where it is found in the exocarp . Its unique chemical properties make it a valuable tool in various experimental setups, including those related to photocatalysis and fluorescence studies.

作用机制

The mechanism of action of 1’,2’-Dihydro-1,1’-dimethyl-2’-oxo-4,4’-bipyridinium(1+) involves its ability to undergo redox reactions, which are crucial for its function in electron transfer processes. The compound interacts with molecular targets through its redox-active sites, facilitating the transfer of electrons and thereby influencing various biochemical pathways

相似化合物的比较

1’,2’-Dihydro-1,1’-dimethyl-2’-oxo-4,4’-bipyridinium(1+) can be compared to other similar compounds, such as methyl viologen (1,1’-dimethyl-4,4’-bipyridylium chloride) and paraquat dichloride . While these compounds share structural similarities, 1’,2’-Dihydro-1,1’-dimethyl-2’-oxo-4,4’-bipyridinium(1+) is unique due to its specific redox properties and its ability to form distinct fluorescent products upon oxidation . This uniqueness makes it a valuable compound for specialized applications in scientific research.

生物活性

Paraquat Monopyridone Iodide is a derivative of the well-known herbicide paraquat, which has been extensively studied for its biological effects and toxicological implications. This compound is particularly notable for its role in oxidative stress and cellular damage, primarily affecting lung tissue and other organs. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

This compound operates through a mechanism similar to that of paraquat, involving redox cycling that leads to the generation of reactive oxygen species (ROS). This process disrupts cellular homeostasis, resulting in oxidative stress and subsequent cellular damage. The primary target of paraquat-related compounds is the lungs, where they induce pneumonitis and fibrosis due to their ability to accumulate in lung tissue against a concentration gradient .

Key Mechanisms:

- Oxidative Stress : Paraquat induces oxidative stress by generating superoxide radicals, leading to lipid peroxidation and DNA damage .

- Cellular Uptake : The compound is actively taken up by lung cells, which exacerbates its toxic effects .

- Organ Damage : In addition to pulmonary effects, paraquat can cause damage to the kidneys, liver, and central nervous system .

Biological Activity and Toxicity

The biological activity of this compound has been linked to several adverse health outcomes. Notably, it has been associated with acute lung injury and multi-organ failure in cases of poisoning.

Case Studies

- Acute Poisoning : A case report documented an 18-year-old female who ingested paraquat, leading to severe mucosal erosion and eventual septicemia after treatment failure . This highlights the compound's lethality and rapid onset of symptoms.

- Oxidative Stress in Animal Models : A study on Wistar rats demonstrated dose-dependent DNA damage and cytotoxicity following exposure to paraquat. The highest dose (200 mg/kg) resulted in significant oxidative stress markers compared to control groups .

Research Findings

Recent studies have focused on understanding the mechanisms behind paraquat-induced toxicity. Here are some significant findings:

Comparative Analysis of Toxicity

A comparative analysis between paraquat and its derivatives shows that while both exhibit high toxicity, this compound may have distinct metabolic pathways influencing its biological effects.

| Compound | Toxicity Level | Primary Target Organ | Mechanism |

|---|---|---|---|

| Paraquat | High | Lungs | ROS generation |

| This compound | Moderate to High | Lungs & Other Organs | ROS generation with potential for different metabolic byproducts |

属性

IUPAC Name |

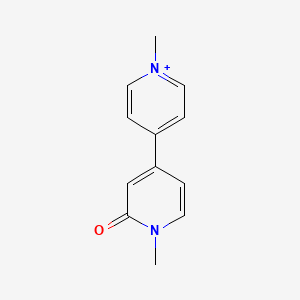

1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N2O/c1-13-6-3-10(4-7-13)11-5-8-14(2)12(15)9-11/h3-9H,1-2H3/q+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJAUDUMTDBMCJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=CC1=O)C2=CC=[N+](C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N2O+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 1',2'-Dihydro-1,1'-dimethyl-2'-oxo-4,4'-bipyridinium(1+) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

280 - 290 °C |

Source

|

| Record name | 1',2'-Dihydro-1,1'-dimethyl-2'-oxo-4,4'-bipyridinium(1+) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。